molecular formula C23H19N5O3S B2443108 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1215561-00-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2443108
CAS RN: 1215561-00-4
M. Wt: 445.5
InChI Key: WJMBJGZOUVLLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties and Synthetic Pathways

Research into heterocyclic compounds derived from similar structural frameworks has shown significant antitumor activities. For example, a study detailed the synthesis of various heterocyclic derivatives from a cyanoacetamide precursor, demonstrating high antiproliferative activity across multiple cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. This research underscores the importance of such compounds in developing new anticancer agents through diverse synthetic procedures that allow for heterocyclic transformations (H. Shams et al., 2010).

Synthesis of Novel Benzodifuranyl Compounds

Another study focused on synthesizing novel benzodifuran derivatives, including the utilization of 2-thioxopyrimidin and benzodifuran moieties to create compounds with significant anti-inflammatory and analgesic properties. These compounds showed considerable COX-2 inhibitory activity, highlighting the therapeutic potential of heterocyclic compounds in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Central Nervous System Depressant Activity

Further research into similar structural analogs has revealed their potential as central nervous system depressants. A study on 2-chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones demonstrated marked sedative actions, offering insights into the development of new CNS depressants (K. Manjunath et al., 1997).

Design and Synthesis for Cytotoxic Activity

Investigations into the design and synthesis of acetamide derivatives have led to the discovery of compounds with notable cytotoxic activity against cancer cell lines. This research emphasizes the strategic attachment of different aryloxy groups to the pyrimidine ring, illustrating a methodical approach to enhancing anticancer efficacy (M. M. Al-Sanea et al., 2020).

Antibacterial Agents Development

The synthesis of sulfonamides incorporating the benzodioxane moiety has revealed their strong antibacterial potential against various bacterial strains. This research provides a foundation for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (M. Abbasi et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-14-2-4-15(5-3-14)21-24-11-17-22(28-21)25-13-26-23(17)32-12-20(29)27-16-6-7-18-19(10-16)31-9-8-30-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMBJGZOUVLLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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